

Early research and discovery of Hexachlorophosphazene.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexachlorophosphazene*

Cat. No.: *B128928*

[Get Quote](#)

An In-depth Technical Guide to the Early Research and Discovery of **Hexachlorophosphazene**

Introduction: The Dawn of Inorganic Heterocycles

The field of inorganic heterocyclic chemistry was pioneered in the early 19th century with the synthesis of a novel compound containing a phosphorus-nitrogen backbone. In 1834, German chemists Justus von Liebig and Friedrich Wöhler reported that the reaction between phosphorus pentachloride (PCl_5) and ammonia (NH_3) yielded a new, crystalline substance.[\[1\]](#) [\[2\]](#)[\[3\]](#) This compound, later identified as **hexachlorophosphazene** or hexachlorocyclotriphosphazene ($(\text{NPCl}_2)_3$), was one of the first non-carbon-based cyclic molecules to be synthesized, marking a significant milestone in chemistry.[\[3\]](#)

Early investigations were foundational, but it was the meticulous work of H. N. Stokes in the 1890s that truly illuminated the nature of these compounds. Stokes not only improved the synthesis but was the first to separate and characterize a series of cyclic homologues, from the trimer to the heptamer.[\[2\]](#)[\[3\]](#)[\[4\]](#) He also made the crucial observation that heating the crystalline trimer resulted in its transformation into a rubbery, elastomeric material, which he termed "inorganic rubber".[\[2\]](#)[\[3\]](#)[\[5\]](#) This discovery was the first report of ring-opening polymerization in phosphazene chemistry, laying the groundwork for the vast field of polyphosphazene research.[\[5\]](#) Subsequent improvements by Schenk and Römer, who introduced the use of an inert solvent for the reaction, provided a more controlled and higher-yielding synthetic route, which became the basis for modern preparations.[\[2\]](#)[\[4\]](#)[\[6\]](#)

This guide details the early discoveries, experimental procedures, and fundamental properties of **hexachlorophosphazene**, providing a core understanding for researchers in inorganic synthesis and drug development.

Physicochemical Properties of Hexachlorophosphazene

Early characterization efforts established the fundamental structural and physical properties of the **hexachlorophosphazene** trimer. The molecule features a planar, six-membered ring of alternating phosphorus and nitrogen atoms.^[2]^[3] This P_3N_3 core exhibits notable stability, with all P–N bonds being of equal length, which is shorter than a typical P–N single bond, suggesting some degree of delocalization.^[2]

Property	Value	Reference
Chemical Formula	$(NPCl_2)_3$	[2]
Molecular Symmetry	D_{3h}	[2]
P–N Bond Length	157 pm	[2]
Cl–P–Cl Bond Angle	101°	[2]
Melting Point	114 °C	[7]
^{31}P -NMR Shift (in $CDCl_3$)	20.6 ppm	[2]
IR Vibration (ν P–N)	$1370\text{ cm}^{-1}, 1218\text{ cm}^{-1}$	[2]
IR Vibration (ν P–Cl)	500–600 cm^{-1}	[2]
Enthalpy of Formation (ΔfH° solid)	-812.4 kJ/mol	[2]
Enthalpy of Sublimation (ΔfH sublim)	76.2 kJ/mol	[2]

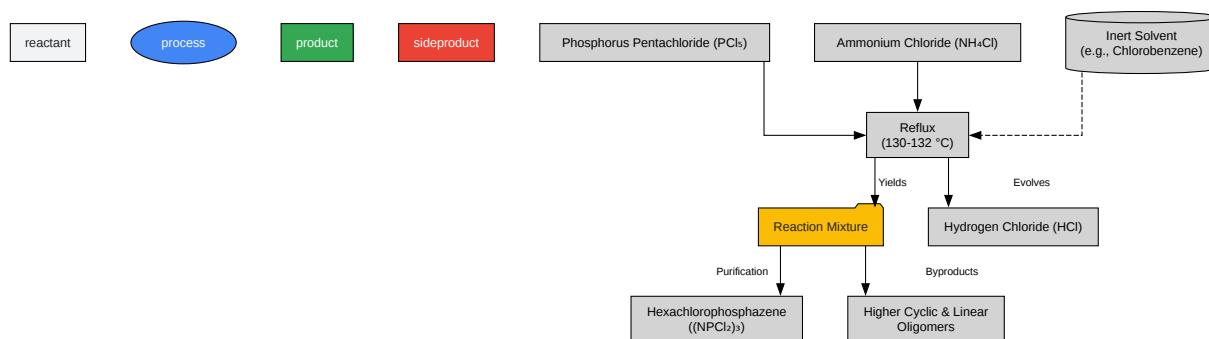
Key Experimental Protocols

Synthesis of Hexachlorophosphazene via the Schenck and Römer Method

This method, an improvement on the original solvent-free reactions, utilizes an inert, high-boiling solvent to moderate the reaction between phosphorus pentachloride and ammonium chloride. It allows for the preferential formation of cyclic phosphazenes over linear polymers.[4]

Reactants and Materials:

- Phosphorus pentachloride (PCl_5)
- Ammonium chloride (NH_4Cl), dried and finely ground
- Solvent: sym-Tetrachloroethane or Chlorobenzene[4][8]
- Reaction Vessel: A multi-necked flask equipped with a reflux condenser and a mechanical stirrer.
- Heating mantle and temperature controller.
- Filtration apparatus.
- Purification Solvent: Light petroleum or n-hexane.[4][9]


Procedure:

- A suspension of ammonium chloride in sym-tetrachloroethane is prepared in the reaction flask. The specific surface area of the NH_4Cl can influence the reaction.[4]
- The suspension is heated to reflux (approx. 130-132 °C for chlorobenzene).[9]
- A solution of phosphorus pentachloride in the same solvent is added dropwise to the refluxing suspension over a period of several hours.[4][9] The reaction evolves significant quantities of hydrogen chloride (HCl) gas, which must be safely vented or neutralized.
- The ideal overall reaction is: $n \text{PCl}_5 + n \text{NH}_4\text{Cl} \rightarrow (\text{NPCl}_2)_n + 4n \text{HCl}$.[4]

- After the addition is complete, the reaction mixture is refluxed until the evolution of HCl gas ceases, indicating the reaction's completion (typically 1-5 hours).^[8]
- The hot solution is filtered to remove any unreacted ammonium chloride and insoluble linear polymers.
- The solvent is removed from the filtrate via vacuum distillation.
- The resulting crude product, a mixture of cyclic phosphonitrilic chlorides, is then purified. This is typically achieved by washing with water followed by recrystallization from a non-polar solvent like petroleum ether or by vacuum sublimation to isolate the crystalline trimer.^{[8][9]}

Visualized Workflows and Pathways

The synthesis of **hexachlorophosphazene** from phosphorus pentachloride and ammonium chloride is a foundational reaction in inorganic polymer chemistry. The workflow illustrates the conversion of simple inorganic precursors into a stable heterocyclic ring system, which serves as a monomer for polymerization.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **Hexachlorophosphazene** production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 2. Hexachlorophosphazene - Wikipedia [en.wikipedia.org]
- 3. Multi-site reduction of hexachlorophosphazene to low-valent PN heterocycles and extension to the reduction of poly-chlorophosphazene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 514. Phosphonitrilic derivatives. Part I. The preparation of cyclic and linear phosphonitrilic chlorides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Novel Approach for the Synthesis of Chlorophosphazene Cycles with a Defined Size via Controlled Cyclization of Linear Oligodichlorophosphazenes $[\text{Cl}(\text{PCl}_2=\text{N})_n-\text{PCl}_3]+[\text{PCl}_6]-$ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphazene-based novel organo-inorganic hybrid salt: synthesis, characterization and performance evaluation as multifunctional additive in polyol - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26186H [pubs.rsc.org]
- 8. Page loading... [wap.guidechem.com]
- 9. Phosphonitrilic chloride trimer synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Early research and discovery of Hexachlorophosphazene.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b128928#early-research-and-discovery-of-hexachlorophosphazene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com